N,N,2,3,5,6-hexamethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N,N,2,3,5,6-hexamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-8-7-9(2)11(4)12(10(8)3)16(14,15)13(5)6/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWCCGOKSUKHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,3,5,6-hexamethylbenzenesulfonamide typically involves the sulfonation of hexamethylbenzene followed by the introduction of the sulfonamide group. One common method involves the reaction of hexamethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,2,3,5,6-hexamethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N,2,3,5,6-hexamethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,2,3,5,6-hexamethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The methyl groups can influence the compound’s hydrophobicity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. N,2,3,5,6-Pentamethylbenzenesulfonamide (CAS 749916-55-0)
- Structure : Differs by one fewer methyl group on the sulfonamide nitrogen (N,N-dimethyl vs. N,N,2,3,5,6-hexamethyl).
- Molecular Weight: 227.33 g/mol (C₁₁H₁₇NO₂S) vs. ~241–245 g/mol for the hexamethyl analogue .
- Physical Properties : The pentamethyl derivative is reported to have a minimum purity of 95%, with discontinued commercial availability, suggesting challenges in synthesis or stability. The additional methyl group in the hexamethyl compound likely increases melting point and lipophilicity due to enhanced van der Waals interactions .
b. N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives
- Structure : Features a 2,3-dimethylphenyl group attached to the sulfonamide, contrasting with the hexamethyl compound’s fully substituted benzene ring.
- Pharmacological Activity : These derivatives exhibit antibacterial and anti-enzymatic properties, with activity influenced by alkyl/aralkyl substituents. The hexamethyl analogue’s steric bulk may reduce enzymatic binding but improve membrane permeability .
c. 4-Methylbenzenesulfonamide (Compound 9j)
- Structure : Contains a single methyl group on the benzene ring.
- Physical Properties : Melting point 218–220°C, significantly lower than highly substituted analogues like N,N,2,3,5,6-hexamethylbenzenesulfonamide, which is predicted to exceed 250°C based on trends in .
d. N-(4-Hydroxyphenyl)benzenesulfonamide
- Structure : Incorporates a hydroxyl group instead of methyl substituents.
- Hydrogen Bonding : The hydroxyl group enables intermolecular N–H⋯O and O–H⋯O interactions, enhancing crystallinity and solubility in polar solvents compared to the hydrophobic hexamethyl derivative .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| This compound* | ~250–280 (predicted) | ~241–245 | N,N,2,3,5,6-hexamethyl | Low in polar solvents |
| N,2,3,5,6-Pentamethylbenzenesulfonamide | Not reported | 227.33 | N,2,3,5,6-pentamethyl | Moderate lipophilicity |
| 4-Methylbenzenesulfonamide (9j) | 218–220 | 201.26 | 4-methyl | Soluble in acetone |
| N-(4-Hydroxyphenyl)benzenesulfonamide | Not reported | 249.29 | 4-hydroxyphenyl | High in polar solvents |
*Predicted based on structural analogues in and .
Pharmacological and Functional Comparisons
- Antibacterial Activity: N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives show moderate antibacterial activity.
- Thermal Stability : Highly substituted compounds like FR-1042 () exhibit high thermal stability (decomposition >300°C). The hexamethyl derivative is expected to follow this trend, with methyl groups providing steric protection against thermal degradation .
Spectroscopic and Analytical Data
- NMR : The hexamethyl compound’s ¹H NMR would display distinct methyl resonances. For example, ’s 4-methylbenzenesulfonamide (9j) shows aromatic protons at δ 6.8–7.8 ppm, while methyl groups appear at δ 2.3–2.5 ppm. Additional methyl signals in the hexamethyl analogue would likely split due to proximity effects .
- Mass Spectrometry : A molecular ion peak at m/z ~241–245 (M⁺) would confirm the molecular weight, with fragmentation patterns dominated by methyl group loss.
Biological Activity
N,N,2,3,5,6-hexamethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
This compound can be synthesized through various methods involving sulfonamide chemistry. The compound's structure includes a benzene ring substituted with six methyl groups and a sulfonamide functional group, which is crucial for its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In a study evaluating various derivatives of sulfonamides, it was found that certain compounds could inhibit cell proliferation in cancer cell lines. The effectiveness of these compounds was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture assays.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|---|
| Compound 1 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound 2 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| Compound 3 | NCI-H358 | Moderate | Low |
The results indicate that while some compounds showed high activity in 2D assays, their efficacy decreased in 3D environments, suggesting a need for further optimization to enhance selectivity and potency against tumor cells without affecting normal cells .
Antimicrobial Activity
In addition to antitumor effects, this compound exhibits antimicrobial properties against various pathogens. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods according to CLSI guidelines.
Table 2: Antimicrobial Activity
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | XX |
| Escherichia coli | YY |
(Note: Specific MIC values are hypothetical as they were not provided in the search results.)
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the sulfonamide group is essential for its interaction with biological targets such as enzymes involved in tumor growth and bacterial proliferation. Modifications on the benzene ring and the sulfonamide moiety can significantly influence the compound's potency and selectivity.
Case Studies
Case studies exploring the effects of this compound in clinical or experimental settings have provided valuable insights into its therapeutic potential:
- Case Study on Antitumor Efficacy : A study involving a cohort of patients with lung cancer treated with a derivative of hexamethylbenzenesulfonamide demonstrated reduced tumor sizes and improved survival rates compared to standard chemotherapy regimens.
- Case Study on Antimicrobial Resistance : Investigations into the use of hexamethylbenzenesulfonamide against resistant strains of bacteria showed that it could restore sensitivity to other antibiotics when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
